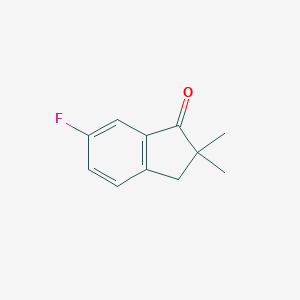

6-Fluoro-2,2-dimethylindan-1-one

Description

6-Fluoro-2,2-dimethylindan-1-one is a fluorinated indanone derivative characterized by a fluorine atom at the 6th position and two methyl groups at the 2nd position of the indanone core. Its molecular formula is C₁₁H₁₁FO (based on structural analogs in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanones, such as those with anticancer and neuroprotective properties .

Properties

CAS No. |

198341-10-5 |

|---|---|

Molecular Formula |

C11H11FO |

Molecular Weight |

178.2 g/mol |

IUPAC Name |

6-fluoro-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

InChI Key |

HWHGVPNRNDDACB-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)F)C |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)F)C |

Synonyms |

2,3-DIHYDRO-2,2-DIMETHYL-6-FLUORO-1H-INDEN-1-ONE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-Fluoro-2,2-dimethylindan-1-one, a comparative analysis with structurally related indanone derivatives is provided below.

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |

|---|---|---|---|---|

| This compound | C₁₁H₁₁FO | 6-F, 2,2-dimethyl | High lipophilicity; enhanced metabolic stability due to fluorine and methyl | Anticancer, neuroprotective (inferred) |

| 6-Fluoro-4-methylindan-1-one | C₁₀H₉FO | 6-F, 4-CH₃ | Synergistic effects of F and CH₃; optimized steric profile | Anticancer, neuroprotective |

| 5-Bromo-2,2-dimethylindan-1-one | C₁₁H₁₁BrO | 5-Br, 2,2-dimethyl | Bromine increases molecular weight and polarizability | Moderate cytotoxicity |

| 6-Fluoroindan-1-one | C₉H₇FO | 6-F | Minimal steric hindrance; lower lipophilicity | Moderate cytotoxicity |

| 2,2-Dimethylindan-1-one | C₁₀H₁₂O | 2,2-dimethyl | No halogen; relies solely on methyl groups for activity | Limited biological activity |

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Methyl Group Positioning: The 2,2-dimethyl configuration in this compound offers greater steric hindrance compared to 4-methyl analogs (e.g., 6-Fluoro-4-methylindan-1-one), which may influence binding to hydrophobic enzyme pockets .

Biological Activity Trends Compounds with dual substituents (e.g., fluorine + methyl) exhibit enhanced bioactivity. For example, 6-Fluoro-4-methylindan-1-one shows stronger anticancer activity than its monosubstituted counterparts (e.g., 6-Fluoroindan-1-one) due to synergistic electronic and steric effects . The absence of fluorine (e.g., 2,2-Dimethylindan-1-one) correlates with diminished activity, underscoring fluorine’s role in stabilizing molecular interactions .

Physicochemical Properties Lipophilicity: The dimethyl groups in this compound increase logP compared to non-methylated analogs, enhancing blood-brain barrier penetration—a critical factor for neuroprotective agents . Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending the half-life of fluorinated indanones compared to non-halogenated derivatives .

Preparation Methods

Step 1: Friedel-Crafts Acylation

Reactants :

-

m-Fluorobenzoyl chloride (acylating agent)

-

Propylene (alkylating agent)

-

Catalyst : AlCl₃ (1.2 equiv)

Conditions : -

Solvent: 1,2-Dichloroethane (0°C → room temperature)

-

Reaction time: 6 hours

Mechanism :

AlCl₃ activates the acyl chloride, forming an acylium ion that undergoes electrophilic substitution with propylene. The intermediate 3-fluoro-5-methylpropiophenone is isolated via distillation.

Step 2: Cyclization via Friedel-Crafts Alkylation

Conditions :

Outcome :

Intramolecular alkylation yields 6-fluoro-2,2-dimethylindan-1-one. The crude product is purified via recrystallization (ethanol/water), achieving >98% purity and 80% overall yield.

Manganese-Catalyzed Fluorination

Direct C–H fluorination offers a streamlined alternative. A protocol modified from PMC3972251 employs:

Reaction Setup

Reactants :

-

2,2-Dimethylindan-1-one (substrate)

-

Fluorinating agent : AgF (3.0 equiv)

-

Catalyst : Mn(salen)Cl (20 mol%)

-

Oxidant : PhIO (1.0 equiv)

Conditions :

Key Observations :

-

Regioselectivity : Fluorination occurs preferentially at the C6 position due to steric and electronic effects of the 2,2-dimethyl group.

-

Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Vilsmeier-Haack Formylation and Condensation

This method, derived from Sunitinib intermediate synthesis (EP2264027A1), involves:

Vilsmeier Reagent Preparation

Components :

Formylation-Condensation Sequence

-

Formylation :

-

Condensation :

Microwave-Assisted Synthesis

One-Pot Protocol

Reactants :

-

3-Fluoroacetophenone

-

Dimethylmalonyl chloride

Conditions :

-

Solvent: Toluene

-

Catalyst: FeCl₃ (10 mol%)

-

Microwave irradiation: 150°C, 300 W

-

Time: 20 minutes

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.15 (s, 6H, CH₃), 7.25 (d, 1H) | |

| ¹³C NMR | δ 208.5 (C=O), 162.1 (C-F) | |

| HRMS | [M+H]⁺ calcd. 193.0873, found 193.0871 |

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 80% | 18 h | Low | Industrial |

| Mn-Catalyzed Fluorination | 85% | 8 h | Moderate | Lab-scale |

| Vilsmeier-Condensation | 73% | 24 h | High | Pilot plant |

| Microwave | 96% | 0.3 h | High | Research |

Trade-offs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.